
(E)-3-methoxycinnamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Methoxycinnamoyl chloride, also known as 3-methoxycinnamoyl chloride, is an organic compound used in a variety of chemical processes, including synthesis and medicinal applications. It is a colorless liquid, with a molecular weight of 197.66 g/mol and a boiling point of 81.2°C. The compound is soluble in water, methanol, and ethanol, and insoluble in ether and benzene. 3-Methoxycinnamoyl chloride has a wide range of uses in the laboratory, from synthesizing new compounds to studying the biochemical and physiological effects of different molecules.
科学的研究の応用
Polymer Synthesis
(E)-3-methoxycinnamoyl chloride is utilized in polymer synthesis. A study by Kricheldorf, Bolender, and Wollheim (1999) demonstrated the use of 4-methoxycinnamoyl chloride, a related compound, in creating star-shaped hyperbranched polyesters. These polyesters exhibited varying solubilities and glass-transition temperatures depending on their end groups. Films made from these polyesters with 4-methoxycinnamoyl end groups showed rapid cross-linking under UV light (Kricheldorf, Bolender, & Wollheim, 1999).
Wound Healing
In the field of medicinal botany, derivatives of (E)-3-methoxycinnamoyl chloride show potential in wound healing. Stevenson et al. (2002) isolated acylated iridoid glycosides from Scrophularia nodosa, which included compounds derived from (E)-3-methoxycinnamoyl chloride. These compounds stimulated the growth of human dermal fibroblasts, indicating potential use in wound healing (Stevenson et al., 2002).
Photoprotection and Sunscreen
(E)-3-methoxycinnamoyl chloride is also used in sunscreen formulations. Studies by Peperstraete et al. (2016) and Morlière et al. (1982) have investigated the excited state dynamics and photochemical properties of cinnamate-based sunscreen molecules, including derivatives of (E)-3-methoxycinnamoyl chloride. These studies contribute to our understanding of how these compounds provide protection against UV radiation (Peperstraete et al., 2016); (Morlière et al., 1982).
Liquid Crystalline Dendrimers
(E)-3-methoxycinnamoyl chloride derivatives have been used in synthesizing liquid crystalline dendrimers. Boiko et al. (2001) synthesized the first photosensitive liquid crystalline dendrimer using 4-methoxycinnamoyl chloride. These dendrimers exhibited unique photochemical behaviors and formed a smectic A phase, indicating potential applications in advanced materials and nanotechnology (Boiko et al., 2001).
Neuroprotection
In neuropharmacology, derivatives of (E)-3-methoxycinnamoyl chloride have been studied for their neuroprotective properties. Kim and Kim (2000) isolated phenylpropanoid esters of rhamnose from Scrophularia buergeriana roots, which included (E)-3-methoxycinnamoyl derivatives. These compounds showed protective effects against glutamate-induced neurodegeneration in cortical neurons (Kim & Kim, 2000).
Anticancer Properties
Research by Putra et al. (2017) explored the anticancer properties of (E)-3-methoxycinnamoyl derivatives. They synthesized p-Methoxycinnamoyl hydrazide derivatives and investigated their potential as inhibitors of Checkpoint Kinase 1 and aromatase enzymes, showing promise as anticancer agents (Putra et al., 2017).
Sunscreen Performance Enhancement
Cheng (2011) studied the use of p-methoxycinnamoyl chitosan derivatives for enhancing sunscreen performance. These derivatives, synthesized from (E)-3-methoxycinnamoyl chloride, were found to have properties beneficial for UV protection in cosmetic applications (Cheng, 2011).
特性
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZPHOCVWJAEN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

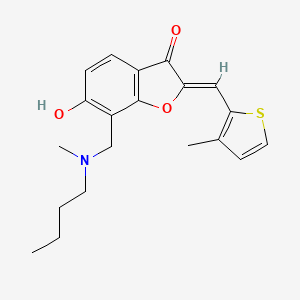
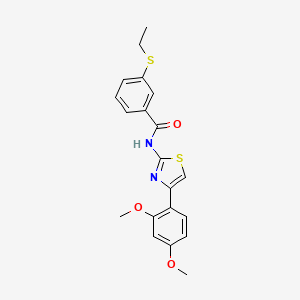
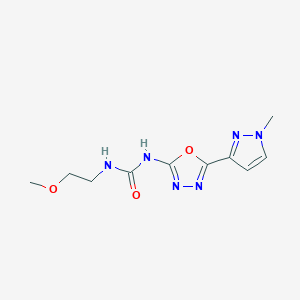


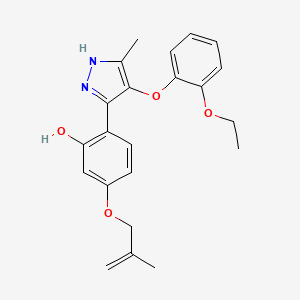
![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)

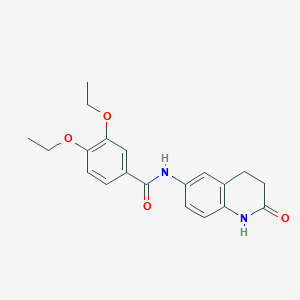

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2889512.png)
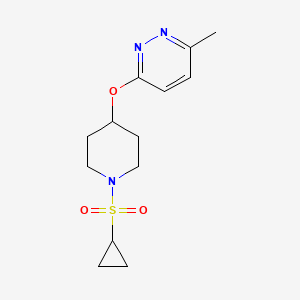
![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)
![{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2889515.png)